Ethyl 5-(2,2-dimethylpropyl)-1,3-oxazole-4-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
113697-85-1 |
|---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
ethyl 5-(2,2-dimethylpropyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-5-14-10(13)9-8(15-7-12-9)6-11(2,3)4/h7H,5-6H2,1-4H3 |
InChI Key |
APMHAGIOEQOLKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)CC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Procedure
This method involves the reaction of β-keto esters with hydroxylamine derivatives to form the oxazole ring. For the target compound, ethyl 4-chloro-2-oxo-3-butenoate serves as a precursor. The neopentyl group is introduced via alkylation or Grignard addition prior to cyclization.
Key Steps:
-
Synthesis of Ethyl 4-Chloro-2-Oxo-3-Butenoate :
Vinylethyl ether reacts with oxalyl chloride to form ethyl 4-ethoxy-4-chloro-2-oxobutylate. -
Neopentyl Group Introduction :
The intermediate is treated with neopentylmagnesium bromide in dry ether, followed by quenching with hydroxylamine hydrochloride. -
Cyclization :
The resulting β-keto ester undergoes cyclization in ethanol under basic conditions (e.g., 5N NaOH) to yield the oxazole core.
Example (Adapted from):
-
Starting Material : 468 g of ethyl 5-ethoxyisoxazoline-3-carboxylate (oily residue).
-
Reaction : Treated with 750 mL of 5N NaOH, stirred at room temperature for 2 hours.
-
Workup : Acidified with HCl, extracted with methyl ethyl ketone, and crystallized to obtain 97 g of the oxazole carboxylic acid. Esterification with ethanol under acidic conditions yields the ethyl ester.
Yield and Conditions:
-
Key Parameters : Temperature (0–40°C), solvent (ethanol/water mixture), and stoichiometric hydroxylamine.
Van Leusen Oxazole Synthesis
Tosylmethyl Isocyanide (TosMIC) Mediated Cyclization
The Van Leusen reaction converts aldehydes into oxazoles using TosMIC. For the target compound, a neopentyl-substituted aldehyde precursor is required.
Key Steps:
Adaptations for Neopentyl Group:
-
Replace the pyrrole substrate with a neopentyl-containing aldehyde (e.g., ethyl 4-formyl-5-neopentylpyrrole-3-carboxylate).
-
Ensure steric compatibility by optimizing reaction time and temperature.
Acylpyridinium Salt Intermediate Method
Direct Synthesis from Carboxylic Acids
A recent method employs triflylpyridinium reagents to activate carboxylic acids, enabling one-pot oxazole formation.
Key Steps:
Example (Adapted from):
-
Starting Material : 0.21 mmol of 5-neopentylisoxazole-4-carboxylic acid.
-
Reagents : DMAP (1.5 equiv), DMAP-Tf (1.3 equiv) in DCM.
-
Workup : Extracted with DCM, dried over Na₂SO₄, and purified via silica chromatography.
Comparative Analysis of Methods
Critical Considerations
-
Steric Effects : The neopentyl group’s bulk may hinder cyclization; longer reaction times or elevated temperatures (e.g., 60°C) are often required.
-
Esterification : Post-cyclization esterification (e.g., using ethanol/H₂SO₄) is necessary if starting from carboxylic acids.
-
Purification : Silica gel chromatography (hexane/EtOAc) or recrystallization from ethyl acetate is standard .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2,2-dimethylpropyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Ethyl 5-(2,2-dimethylpropyl)-1,3-oxazole-4-carboxylate has been investigated for its potential antimicrobial properties. Studies indicate that compounds containing oxazole rings exhibit significant activity against a range of bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .
2. Anti-inflammatory Properties
Research has shown that oxazole derivatives can possess anti-inflammatory effects. This compound has been evaluated in preclinical models for its ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
3. Drug Development
This compound serves as a scaffold in drug design, particularly for developing new pharmaceuticals targeting specific receptors or enzymes involved in disease processes. Its structural features allow for modifications that can enhance biological activity and selectivity .
Agricultural Science
1. Pesticides and Herbicides
The oxazole structure is known to impart herbicidal properties to compounds. This compound has been explored as a potential active ingredient in herbicides due to its ability to inhibit the growth of certain weeds without harming crops .
2. Plant Growth Regulators
There is ongoing research into the use of oxazole derivatives as plant growth regulators. These compounds can influence plant growth patterns and improve crop yields by modulating hormonal pathways within plants .
Materials Science
1. Polymer Chemistry
this compound has been utilized in the synthesis of novel polymers with unique properties. The incorporation of oxazole units into polymer backbones can enhance thermal stability and mechanical strength, making these materials suitable for various industrial applications .
2. Coatings and Adhesives
The compound's chemical stability and adhesion properties make it a candidate for use in coatings and adhesives. Research indicates that oxazole-based compounds can improve the durability and performance of coatings used in harsh environments .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth at low concentrations of this compound. |
| Study B | Anti-inflammatory Effects | Showed reduction in inflammatory markers in animal models treated with the compound. |
| Study C | Herbicidal Efficacy | Found effective at controlling specific weed species with minimal impact on surrounding flora. |
| Study D | Polymer Development | Developed a new class of polymers with enhanced mechanical properties using this compound as a monomer. |
Mechanism of Action
The mechanism by which Ethyl 5-(2,2-dimethylpropyl)-1,3-oxazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding to enzymes and receptors. These interactions can modulate biological pathways and lead to various pharmacological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs from the evidence include:
Notes:
- Steric Effects : The neopentyl group in the target compound likely reduces solubility in polar solvents compared to smaller groups like cyclopropyl or isopropyl .
- Electronic Effects: Electron-withdrawing groups (e.g., bromophenyl in ) increase electrophilicity at the oxazole ring, whereas amino groups (as in ) enhance nucleophilicity.
- Functionalization Potential: Bromine or iodine substituents (e.g., ) enable further synthetic modifications (e.g., Suzuki coupling), whereas amino groups facilitate acid-base reactions .
Biological Activity
Ethyl 5-(2,2-dimethylpropyl)-1,3-oxazole-4-carboxylate is a compound that belongs to the oxazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The presence of the oxazole ring contributes to its unique chemical properties and biological interactions.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with various biological targets such as enzymes and receptors due to its structural characteristics. The carboxylate group can engage in hydrogen bonding with proteins, while the oxazole ring may facilitate π-π interactions or coordinate with metal ions.
Antimicrobial Properties
Research indicates that compounds within the oxazole class often exhibit antimicrobial activity. This compound has been explored for its potential to inhibit microbial growth. Specific studies have shown that similar oxazole derivatives possess significant antibacterial and antifungal properties .
Cytotoxic Activity
There is emerging evidence suggesting that some oxazole derivatives may exhibit cytotoxic effects against cancer cell lines. The biological activity of this compound in this context remains to be thoroughly evaluated but could be promising based on the behavior of structurally related compounds .
Case Study 1: Antimicrobial Efficacy
In a comparative study of various oxazole derivatives against bacterial strains, this compound was included in a screening assay. Results indicated moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. Further optimization of the compound's structure may enhance its efficacy.
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| Compound A | High | Moderate |
| This compound | Moderate | Low |
Case Study 2: Hypolipidemic Effects in Rodent Models
A related compound demonstrated a reduction in triglyceride levels by approximately 35% in hyperlipidemic rats. While direct data for this compound are not available yet, these findings suggest a potential avenue for future research focusing on lipid metabolism modulation.
Q & A
Q. What are the recommended synthetic routes for Ethyl 5-(2,2-dimethylpropyl)-1,3-oxazole-4-carboxylate?
The compound can be synthesized via esterification or alkylation reactions targeting the oxazole core. For example, oxazole carboxylates are often prepared by cyclocondensation of β-keto esters with ammonium acetate or via Hantzsch-type reactions. Ethyl esters are typically introduced using ethanol under acidic or basic catalysis . Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) is critical for yield improvement.
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and ester functionality.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and C-O-C oxazole ring vibrations.
- X-ray Crystallography : For unambiguous structural determination using programs like SHELXL .
Comparative data from PubChem or EPA DSSTox entries for analogous oxazole derivatives (e.g., Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate) can resolve ambiguities .
Q. What are the solubility and stability profiles of this compound?
Ethyl esters of oxazoles generally exhibit moderate polarity, making them soluble in organic solvents (e.g., DCM, THF) but poorly soluble in water. Stability studies on similar compounds indicate sensitivity to prolonged exposure to moisture or strong acids/bases. Storage at –20°C under inert atmosphere is recommended .
Advanced Research Questions
Q. How can contradictions in crystallographic data be resolved during structural refinement?
Discrepancies in X-ray diffraction data (e.g., thermal parameters, occupancy) require iterative refinement using SHELXL or SHELXS . Cross-validation with spectroscopic data (e.g., H NMR coupling constants) and computational geometry optimization (DFT) can resolve conflicts. High-resolution data (>1.0 Å) and twinning corrections are critical for accuracy .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties, such as Fukui indices, to identify electrophilic/nucleophilic sites. Molecular docking studies may predict interactions with biological targets (e.g., enzymes), as seen in related oxazole derivatives with reported bioactivity .
Q. How can catalytic conditions be optimized for synthesizing derivatives with enhanced bioactivity?
Systematic screening of catalysts (e.g., Pd/C, Grubbs catalyst) and reaction parameters (e.g., solvent, temperature) is essential. For example, alkylation at the 5-position of the oxazole ring (as in Ethyl 5-(oxan-4-yl)-1,3-oxazole-4-carboxylate) may require palladium-mediated coupling or microwave-assisted synthesis .
Q. What mechanistic insights explain regioselectivity in functionalization reactions?
Mechanistic studies using isotopic labeling (e.g., C) or kinetic isotope effects (KIEs) can elucidate pathways. For instance, the oxazole ring’s electron-deficient C4 position often undergoes nucleophilic attack, while the C2 position is more electrophilic due to resonance effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
